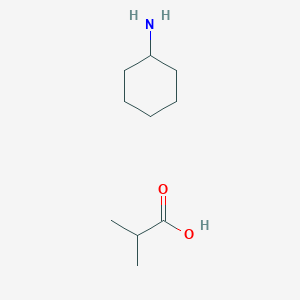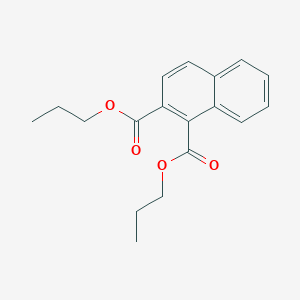
Dipropyl naphthalene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl naphthalene-1,2-dicarboxylate is an organic compound belonging to the class of naphthalenedicarboxylates It is characterized by the presence of two propyl ester groups attached to the naphthalene ring at the 1 and 2 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dipropyl naphthalene-1,2-dicarboxylate can be synthesized through the esterification of naphthalene-1,2-dicarboxylic acid with propanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as iron compounds can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: Dipropyl naphthalene-1,2-dicarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: The compound can undergo oxidation reactions to form naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride
Major Products Formed:
Hydrolysis: Naphthalene-1,2-dicarboxylic acid and propanol.
Oxidation: Naphthalene-1,2-dicarboxylic acid derivatives.
Substitution: Substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
Dipropyl naphthalene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of dipropyl naphthalene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release naphthalene-1,2-dicarboxylic acid, which can interact with various enzymes and receptors in biological systems. The naphthalene ring can also participate in aromatic interactions, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
- Dipropyl naphthalene-1,5-dicarboxylate
- Dipropyl naphthalene-2,6-dicarboxylate
- Dimethyl naphthalene-1,2-dicarboxylate
Comparison: Dipropyl naphthalene-1,2-dicarboxylate is unique due to its specific esterification at the 1 and 2 positions of the naphthalene ring. This structural arrangement can influence its reactivity and interactions compared to other naphthalenedicarboxylates. For example, dipropyl naphthalene-1,5-dicarboxylate and dipropyl naphthalene-2,6-dicarboxylate have ester groups at different positions, leading to variations in their chemical and physical properties .
Eigenschaften
CAS-Nummer |
111763-66-7 |
|---|---|
Molekularformel |
C18H20O4 |
Molekulargewicht |
300.3 g/mol |
IUPAC-Name |
dipropyl naphthalene-1,2-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-3-11-21-17(19)15-10-9-13-7-5-6-8-14(13)16(15)18(20)22-12-4-2/h5-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
CJZGHUOKEGTETK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C2=CC=CC=C2C=C1)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Difluoro-N-[(4-octylphenyl)carbamoyl]benzamide](/img/structure/B14307861.png)
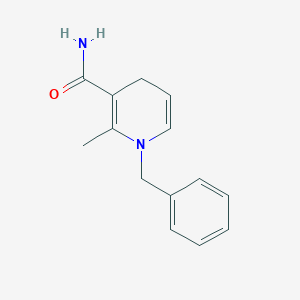


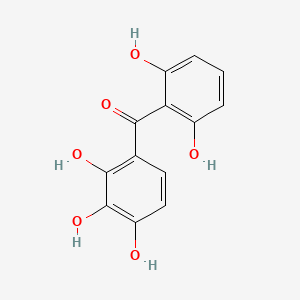

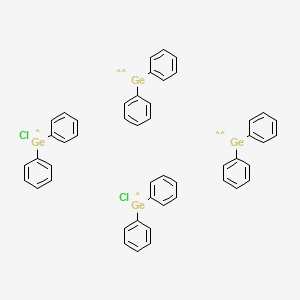

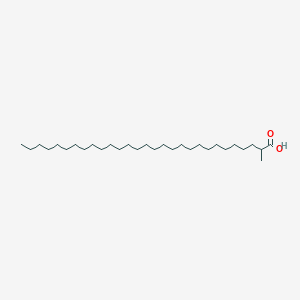

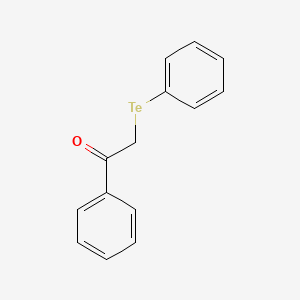
![5,12-Bis(methoxymethoxy)naphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14307910.png)
![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14307923.png)
